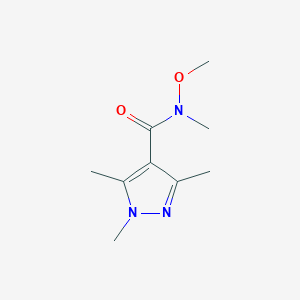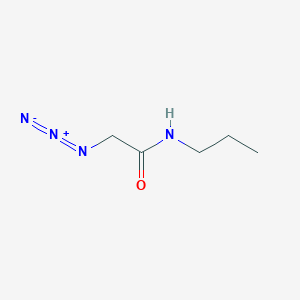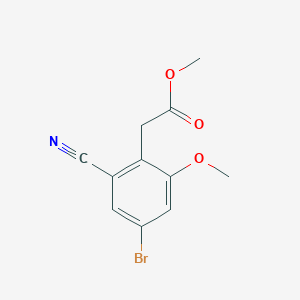
3-Cyano-2-(diméthylamino)-4,5,6-triméthylpyridine
Vue d'ensemble
Description
2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Systèmes de délivrance de médicaments et de gènes
Le composé a été utilisé dans le développement de nanovecteurs pour la délivrance de médicaments et de gènes. Ces nanovecteurs peuvent charger simultanément des médicaments anticancéreux et des acides nucléiques, ce qui est un défi en raison de leurs propriétés physico-chimiques différentes . L'utilisation de ce composé dans les copolymères amphiphiles permet de créer des micelles qui peuvent délivrer efficacement les médicaments et le matériel génétique aux sites cibles, améliorant potentiellement les résultats de la thérapie contre le cancer.
Polymèresomes sensibles aux stimuli
Dans le domaine de la nanotechnologie, le composé sert de brique élémentaire pour la création de polymèresomes, des vésicules plus robustes que les liposomes, qui peuvent répondre au pH, à la température et à d'autres conditions . Ces polymèresomes présentent un potentiel important dans la délivrance de médicaments, la thérapie génique et en tant que nanoréacteurs, en raison de leur capacité à répondre aux environnements uniques que l'on trouve dans les systèmes biologiques.
Applications antioxydantes et anti-inflammatoires
Les dérivés du composé ont été étudiés pour leurs propriétés antioxydantes et anti-inflammatoires. Lorsqu'ils sont incorporés dans des micelles polymériques, ils peuvent être chargés avec des médicaments comme la quercétine, qui possède des effets antioxydants et anticancéreux connus . Cette application est particulièrement pertinente dans le développement de traitements pour les maladies chroniques impliquant un stress oxydatif et une inflammation.
Synthèse de polymères biocompatibles
Les chercheurs ont utilisé ce composé dans la synthèse de polymères biocompatibles. Ces polymères peuvent être finement ajustés pour leur composition, leur fonctionnalité et leurs propriétés, ce qui les rend adaptés à diverses thérapies ciblées . La possibilité de concevoir des polymères aussi précis ouvre de nouvelles voies pour la médecine personnalisée.
Modulation de l'activité métabolique
Le composé joue un rôle dans la modulation de l'activité métabolique des cellules. En formant des complexes avec d'autres molécules, il peut influencer les processus cellulaires, ce qui est un aspect essentiel du développement de traitements pour les troubles métaboliques .
Caractérisation des nanoparticules
En science des matériaux, le composé est utilisé dans la caractérisation des nanoparticules. Ses propriétés permettent une analyse détaillée du comportement des nanoparticules, ce qui est essentiel pour garantir la sécurité et l'efficacité des nanomatériaux utilisés dans les applications médicales .
Remédiation environnementale
Le composé pourrait être utilisé dans la remédiation environnementale. Ses dérivés ont été étudiés pour leur efficacité dans la dégradation des polluants organiques, ce qui pourrait conduire à de nouvelles méthodes de nettoyage des contaminants environnementaux.
Mécanismes de libération contrôlée
Enfin, le composé est un élément essentiel pour la création de mécanismes de libération contrôlée d'agents thérapeutiques. En ajustant la structure du composé, les chercheurs peuvent contrôler la vitesse de libération des médicaments, ce qui fournit un effet thérapeutique durable .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as deanol , are known to interact with various targets in the body. Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
For instance, Itopride, a compound with a similar dimethylamino group, acts as an acetylcholine esterase inhibitor and dopamine D2 receptor antagonist .
Biochemical Pathways
Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Pharmacokinetics
For example, Itopride, a compound with a similar dimethylamino group, has been studied for its absorption, distribution, metabolism, and excretion (ADME) properties .
Action Environment
For example, a study on a pH and temperature-responsive polymer based on poly(2-(dimethylamino)ethyl methacrylate) showed that the polymer’s properties could be controlled by adjusting the pH and temperature .
Analyse Biochimique
Biochemical Properties
2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of enzymatic activity .
Cellular Effects
The effects of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to changes in its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
2-(dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-8(2)10(6-12)11(14(4)5)13-9(7)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZHBRKXCFVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)N(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)




![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)
![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)







